molecular formula C9H14N6 B6258010 N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine CAS No. 98104-48-4

N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine

Cat. No. B6258010
CAS RN: 98104-48-4
M. Wt: 206.2
InChI Key:
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Description

N'-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine (NMG) is an organic compound commonly used as a building block in the synthesis of pharmaceuticals and other compounds. It is a member of the guanidine family and is composed of a nitrogen-nitrogen bond, a carbon-nitrogen bond, and a methyl group. NMG is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemical research.

Scientific Research Applications

N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a reagent in biochemical studies, and as a catalyst in drug development. This compound has also been used as a ligand in the synthesis of peptides and proteins, as well as in the study of enzyme-substrate interactions. Additionally, this compound has been used in the synthesis of polymers and in the development of new materials.

Mechanism of Action

N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine acts as an electrophile in the presence of a nucleophile, such as an amine or alcohol. This reaction forms an amine salt, which can then be used in further reactions. This compound can also act as a base in the presence of an acid, such as hydrochloric acid, to produce an amine salt. Additionally, this compound can act as a Lewis acid in the presence of a Lewis base, such as a carboxylic acid, to form an amine salt.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a chelating agent, which allows it to bind to metal ions in the body and prevent their absorption. Additionally, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound has also been shown to inhibit the growth of certain cancer cells, as well as to act as an antioxidant.

Advantages and Limitations for Lab Experiments

N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine has a number of advantages for use in laboratory experiments. It is relatively inexpensive, is easy to obtain, and is highly soluble in a variety of solvents. Additionally, this compound is stable and has a high melting point, which makes it suitable for use in high-temperature reactions. However, this compound is also highly toxic and should be handled with caution.

Future Directions

Future research on N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine is likely to focus on further elucidating its biochemical and physiological effects. Additionally, research may focus on developing new applications for this compound, such as its use in drug development or in the synthesis of polymers. Finally, research may focus on improving the safety and efficiency of the synthesis of this compound.

Synthesis Methods

N''-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine is synthesized through a process known as alkylation. This involves the reaction of an alkyl halide, such as bromide or chloride, with an amine, such as this compound. This reaction produces an amine salt, which can then be purified and used in further reactions. This compound can also be synthesized from the reaction of an alkyl halide with an alcohol, such as methanol, to produce an alkyl halide salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-cyano-N'-[3-(1H-imidazol-4-yl)propyl]-N-methylguanidine involves the reaction of N-methylguanidine with 3-(1H-imidazol-4-yl)propyl chloride followed by the addition of cyanide ion.", "Starting Materials": [ "N-methylguanidine", "3-(1H-imidazol-4-yl)propyl chloride", "Sodium cyanide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve N-methylguanidine in methanol and add 3-(1H-imidazol-4-yl)propyl chloride. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium cyanide to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 4: Purify the product by column chromatography using a silica gel column and eluting with a mixture of methanol and dichloromethane." ] }

CAS RN

98104-48-4

Molecular Formula

C9H14N6

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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